L-Apiitol
Description
L-Apiitol, chemically designated as (3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol, is a polyhydric alcohol (polyol) with the molecular formula C₅H₁₂O₅ and a molar mass of 152.146 g/mol . Its structure features a four-carbon backbone with four hydroxyl (-OH) groups and a hydroxymethyl (-CH₂OH) substituent at the C3 position, conferring distinct stereochemical properties. The compound is identified by CAS registry number 217975-02-5 and is alternatively named 3-(hydroxymethyl)mannitol or butane-1,2,3,4-tetrol, (3R)-2-hydroxymethyl.
Properties
Molecular Formula |
C5H12O5 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m1/s1 |
InChI Key |
SDXWEZQDLHNYFR-SCSAIBSYSA-N |
Isomeric SMILES |
C([C@H](C(CO)(CO)O)O)O |
Canonical SMILES |
C(C(C(CO)(CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
L-Apiitol shares its molecular formula (C₅H₁₂O₅) with several sugar alcohols, notably xylitol and arabitol, but differs in hydroxyl group arrangement and backbone structure:
| Property | This compound | Xylitol | Arabitol |
|---|---|---|---|
| IUPAC Name | (3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol | (2R,3r,4S)-Pentane-1,2,3,4,5-pentol | (2R,3S,4S)-Pentane-1,2,3,4,5-pentol |
| Carbon Backbone | 4-carbon chain with hydroxymethyl branch | 5-carbon linear chain | 5-carbon linear chain |
| Hydroxyl Groups | 4 -OH groups + 1 -CH₂OH | 5 -OH groups | 5 -OH groups |
| Stereochemistry | R-configuration at C3 | Mixed stereochemistry across C2–C5 | Distinct stereoisomer of xylitol |
Key structural distinctions include:
- Hydroxyl Density : Xylitol and arabitol have five -OH groups, enabling stronger hydrogen bonding compared to this compound’s four -OH groups .
Physical and Chemical Properties
Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:
| Property | This compound (Inferred) | Xylitol | Arabitol |
|---|---|---|---|
| Melting Point | Likely >100°C (due to branching) | 92–96°C | 103–105°C |
| Water Solubility | Moderate (reduced vs. linear isomers) | High (~160 g/100 mL at 20°C) | Moderate (~55 g/100 mL at 20°C) |
| Hyroscopicity | Lower (branching reduces water uptake) | High (used in moisture-retaining products) | Moderate |
- Thermal Stability : Xylitol’s linear structure facilitates higher thermal stability in food processing, while this compound’s branching may limit decomposition resistance .
- Reactivity : The hydroxymethyl group in this compound could enhance its utility in esterification or etherification reactions compared to xylitol .
Functional and Application Comparison
- Xylitol : Widely used as a sugar substitute (sweetness ~100% of sucrose) and in dental hygiene products (inhibits Streptococcus mutans biofilm formation) .
- Arabitol : Employed as a humectant in baked goods and low-calorie foods due to lower sweetness (~50% of sucrose) .
Research Findings and Gaps
- Xylitol : Extensive studies confirm its anticariogenic effects, prebiotic activity, and safety profile .
- Arabitol : Research focuses on microbial production (e.g., Candida spp.) and applications in biodegradable plastics .
- This compound: Limited data exist; preliminary work highlights its structural uniqueness but lacks pharmacological or industrial validation .
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